(R)-PF-04991532

Description

Properties

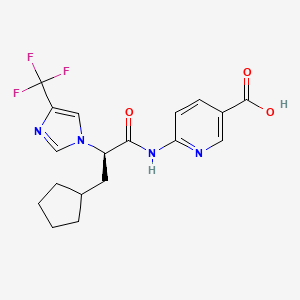

Molecular Formula |

C18H19F3N4O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m1/s1 |

InChI Key |

GKMLFBRLRVQVJO-CYBMUJFWSA-N |

Isomeric SMILES |

C1CCC(C1)C[C@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |

Canonical SMILES |

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-PF-04991532: A Deep Dive into its Hepatoselective Glucokinase Activation

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Executive Summary

(R)-PF-04991532 is a potent, orally bioavailable, and hepatoselective allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Pfizer, this compound, also known as PF-04991532, has been investigated for the treatment of type 2 diabetes mellitus. Its mechanism of action centers on enhancing the catalytic activity of glucokinase specifically in the liver, thereby increasing glucose uptake and reducing hepatic glucose production. This targeted approach aims to provide glycemic control while minimizing the risk of hypoglycemia associated with non-selective glucokinase activators. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Hepatoselective Glucokinase Activation

This compound functions as a glucokinase activator (GKA), binding to an allosteric site on the glucokinase enzyme.[1] This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The primary action of this compound is the potentiation of glucose phosphorylation to glucose-6-phosphate (G6P) within hepatocytes.[2]

The hepatoselectivity of this compound is a key feature, designed to mitigate the risk of hypoglycemia that can arise from activating glucokinase in pancreatic β-cells, which would lead to excessive insulin secretion.[2] By selectively targeting the liver, this compound aims to primarily modulate hepatic glucose metabolism.[2]

The downstream effects of hepatic glucokinase activation by this compound include:

-

Increased Glucose Uptake: Enhanced conversion of glucose to G6P in hepatocytes creates a concentration gradient that favors the uptake of glucose from the bloodstream.[3]

-

Reduced Endogenous Glucose Production: The increased intracellular G6P levels inhibit gluconeogenesis and promote glycogen synthesis, thereby decreasing the liver's output of glucose.[2][3]

Interestingly, studies have shown that both glucokinase activation and the induction of ChREBP (Carbohydrate response element-binding protein) target genes by PF-04991532 are dependent on the chirality of the molecule, confirming a mechanism intrinsically linked to glucokinase activation.[4]

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| EC50 | Human | 80 nM | [5][6][7][8] |

| EC50 | Rat | 100 nM | [5][6][7][8] |

| EC50 (2-[14C]-deoxyglucose uptake) | Primary Rat Hepatocytes | 1.261 µM | [3][6] |

| EC50 (Glucose Oxidation) | Primary Rat Hepatocytes | 5.769 µM | [6] |

| EC50 (Glucose Production from 1-[14C]-lactate) | Primary Rat Hepatocytes | 0.626 µM | [6] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Goto-Kakizaki Rats

| Parameter | Effect | Reference |

| Glucose Infusion Rate (Hyperglycemic Clamp) | ~5-fold increase | [2][5] |

| Endogenous Glucose Production | 60% reduction | [2][5] |

| Plasma Glucose | Dose-dependent reduction | [2][5] |

| Hepatic Triglyceride Concentrations | No significant effect | [2] |

| Plasma Triglyceride Concentrations | Dose-dependent increase | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Glucokinase Activation Assay

This assay determines the half-maximal effective concentration (EC50) of this compound for activating human and rat glucokinase.

-

Enzyme Source: Recombinant human or rat glucokinase.

-

Substrates: Glucose and ATP.

-

Detection Method: A coupled enzymatic assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, NADP+, glucose-6-phosphate dehydrogenase, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant glucokinase and glucose.

-

Monitor the rate of NADPH formation in a plate reader.

-

Plot the rate of reaction against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Hepatocyte Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in primary hepatocytes.

-

Cell Type: Freshly isolated primary rat hepatocytes.

-

Tracer: 2-[14C]-deoxyglucose.

-

Procedure:

-

Plate primary hepatocytes and allow them to adhere.

-

Wash the cells and incubate with varying concentrations of this compound for 1 hour.

-

Add 2-[14C]-deoxyglucose to the medium and incubate for a defined period.

-

Wash the cells extensively with cold buffer to remove extracellular tracer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the counts to the protein content of each well.

-

Calculate the EC50 for glucose uptake.[3]

-

In Vivo Hyperglycemic Clamp Study in Rats

This study evaluates the effect of this compound on whole-body glucose metabolism under hyperglycemic conditions.

-

Animal Model: Goto-Kakizaki rats (a model of type 2 diabetes).

-

Procedure:

-

Surgically implant catheters in the jugular vein and carotid artery for infusion and blood sampling, respectively.

-

After a recovery period, fast the rats overnight.

-

Administer a single oral dose of this compound or vehicle.

-

Initiate a continuous infusion of glucose to clamp the blood glucose at a hyperglycemic level.

-

Monitor blood glucose levels frequently and adjust the glucose infusion rate (GIR) to maintain the target glycemic level.

-

The GIR required to maintain hyperglycemia is a measure of whole-body glucose disposal.[2]

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the molecular mechanism and experimental procedures.

Caption: Mechanism of action of this compound in a hepatocyte.

Caption: Experimental workflow for the in vivo hyperglycemic clamp study.

Clinical Development and Future Directions

This compound advanced into Phase 2 clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes.[4] While it demonstrated the ability to lower HbA1c, the research was discontinued due to insufficient clinical activity compared to existing therapies.[9] Despite its discontinuation, the development of this compound and other hepatoselective glucokinase activators has provided valuable insights into the therapeutic potential and challenges of this drug class. The findings underscore the importance of tissue-specific drug targeting to improve the therapeutic index of metabolic drugs. Future research in this area may focus on optimizing the potency and pharmacokinetic properties of hepatoselective GKAs to achieve more robust glycemic control without adverse effects.

References

- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

(R)-PF-04991532 synthesis pathway and key intermediates

An In-depth Technical Guide on the Synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide

Disclaimer: The compound (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide is not found in the reviewed scientific literature under the designation PF-04991532. The widely recognized PF-04991532 is (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This guide, therefore, presents a proposed synthetic pathway for the molecule requested by the user, based on established chemical principles and analogous reactions found in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The molecule can be disconnected at the C6-phenyl bond and the C3-ethylamino bond of the central[1][2][3]triazolo[4,3-b]pyridazine core. This leads to three key intermediates: a functionalized triazolopyridazine core, a substituted phenylboronic acid, and a chiral ethylamine side chain.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Intermediate D: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of the triazolopyridazine core can be achieved from commercially available starting materials. A plausible route starts with 3,6-dichloropyridazine.

-

Hydrazinolysis: Reaction of 3,6-dichloropyridazine with hydrazine hydrate would yield 3-chloro-6-hydrazinopyridazine.

-

Cyclization: The resulting hydrazinopyridazine can be cyclized to form the triazole ring. This can be achieved using various one-carbon sources. For example, reaction with cyanogen bromide can provide the 3-amino derivative, or reaction with triethyl orthoformate can yield the unsubstituted triazole, which would then require further functionalization at the 3-position. A more direct approach to a functionalizable handle at C3 is desirable. An efficient synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines has been described via intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[4]

Intermediate C: 4-(1H-1,2,4-Triazol-1-yl)phenylboronic acid

This intermediate can be prepared via a copper-catalyzed cross-coupling reaction.

-

Coupling: The reaction of 4-bromophenylboronic acid with 1,2,4-triazole in the presence of a copper catalyst and a suitable base would afford the desired product.

Intermediate B: (R)-1-(6-Chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine

The introduction of the chiral ethylamine side chain at the C3 position of the triazolopyridazine core is a critical step. Several strategies can be envisioned:

-

From a 3-acetyl derivative: One could synthesize 3-acetyl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. This could then undergo stereoselective reductive amination to install the (R)-ethylamine group.

-

Nucleophilic substitution: If a suitable leaving group is present at an ethyl side chain at the C3 position, a nucleophilic substitution with an amine source could be performed.

-

Resolution: A racemic mixture of 1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine could be synthesized and then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Proposed Forward Synthesis Pathway

The proposed forward synthesis involves the coupling of the key intermediates followed by a final acylation step.

Caption: Proposed forward synthesis of the target molecule.

-

Suzuki Coupling: A palladium-catalyzed Suzuki cross-coupling reaction between Intermediate B ((R)-1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine) and Intermediate C (4-(1H-1,2,4-triazol-1-yl)phenylboronic acid) would form the C6-phenyl bond. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).

-

Acetylation: The resulting amine would then be acylated to form the final acetamide product. This can be achieved using standard conditions, such as reaction with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine.

Representative Experimental Protocols

The following are representative experimental protocols for reactions analogous to those in the proposed synthesis. These would require optimization for the specific substrates.

Protocol 1: Synthesis of a 6-Substituted-[1][2][3]triazolo[4,3-b]pyridazine (Analogous to Step 1)

A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives have been synthesized.[5] While not a direct precursor, the formation of the core ring system is relevant.

Protocol 2: Suzuki Coupling of a Chloro-pyridazine Derivative (Analogous to Step 1 in Forward Synthesis)

The synthesis of 6-(substituted-phenyl)-[1][2][3]triazolo[4,3-b]pyridazines has been reported, which likely involves a cross-coupling reaction.[1] A general procedure for a Suzuki coupling would be: To a solution of the chloro-triazolopyridazine (1 equivalent) and the phenylboronic acid (1.2 equivalents) in a degassed solvent mixture like 1,4-dioxane and water (4:1) is added a base such as sodium carbonate (2 equivalents) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.

Protocol 3: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides (Illustrative of Intermediate C Synthesis and Final Amide Formation)

A method for synthesizing 4-(1H-1,2,4-triazol-1-yl)aniline has been described, which involves the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[6] This aniline could then be converted to the corresponding boronic acid. The same reference also describes the formation of amides from this aniline, which is analogous to the final acetylation step.[6]

Quantitative Data

As this is a proposed synthesis for a compound not found in the literature, no experimental quantitative data is available. A representative table for presenting such data is shown below.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | Suzuki Coupling | Intermediate B & C | (R)-1-(6-(4-(...))ethanamine | - | - | LC-MS, ¹H NMR |

| 2 | Acetylation | (R)-1-(6-(4-(...))ethanamine | Final Product | - | - | LC-MS, ¹H NMR |

Conclusion

The synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide is feasible through a convergent synthetic strategy. The key challenges in this synthesis would be the stereoselective introduction of the (R)-ethylamine side chain onto the triazolopyridazine core and the optimization of the Suzuki coupling reaction. The proposed pathway provides a solid foundation for the development of a detailed experimental procedure for the synthesis of this novel compound.

References

- 1. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-PF-04991532

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of the potent and hepatoselective glucokinase activator, PF-04991532. Initially investigated as a promising therapeutic agent for type 2 diabetes mellitus, this document details the key findings and experimental methodologies related to its mechanism of action. It is important to note that the biologically active enantiomer is the (S)-stereoisomer, contrary to the initial query.

Chemical Structure and Stereochemistry

The systematic name for PF-04991532 is (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid .

-

Chemical Formula: C₁₈H₁₉F₃N₄O₃

-

Molecular Weight: 396.36 g/mol

-

CAS Number: 1215197-37-7

-

Chirality: The molecule possesses a single chiral center at the carbon atom of the propanamido moiety, alpha to the carbonyl group. The active stereoisomer has been determined to be the (S)-enantiomer. The chirality of the molecule is crucial for its biological activity, with the (S)-enantiomer being significantly more potent in activating glucokinase.

Mechanism of Action

(S)-PF-04991532 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism primarily found in hepatocytes and pancreatic β-cells. By binding to an allosteric site on the glucokinase enzyme, it increases the enzyme's affinity for glucose, leading to enhanced glucose phosphorylation to glucose-6-phosphate. This, in turn, promotes hepatic glucose uptake and glycogen synthesis, and reduces hepatic glucose production.

A key feature of (S)-PF-04991532 is its hepatoselectivity. This is achieved through its chemical design as a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are highly expressed on the sinusoidal membrane of hepatocytes. This targeted uptake into the liver minimizes its distribution to other tissues, such as the pancreas, thereby reducing the risk of hypoglycemia that can be associated with systemic glucokinase activators.

Quantitative Data

The following tables summarize the key quantitative data for (S)-PF-04991532.

| Parameter | Species | Value | Notes |

| EC₅₀ (Glucokinase) | Human | 80 nM | In vitro enzyme assay. |

| Rat | 100 nM | In vitro enzyme assay. | |

| EC₅₀ (Hepatocytes) | Rat | 0.19 µM | Induction of glucokinase translocation from nucleus to cytoplasm in cryopreserved rat hepatocytes.[1] |

| EC₅₀ (Glucose Uptake) | Rat | 1.261 µM | Increased 2-[¹⁴C]-deoxyglucose uptake in primary rat hepatocytes. |

| EC₅₀ (Glucose Oxidation) | Rat | 5.769 µM | Increased glucose oxidation in primary rat hepatocytes. |

| EC₅₀ (Glucose Production) | Rat | 0.626 µM | Decreased production of glucose from 1-[¹⁴C]-lactate in primary rat hepatocytes. |

Experimental Protocols

Synthesis of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid

While the specific, step-by-step synthesis is detailed in the primary literature (Pfefferkorn et al., 2012, J. Med. Chem.), a general synthetic approach can be outlined as follows:

-

Synthesis of the Chiral Amine Intermediate: The synthesis would likely begin with the preparation of the chiral amine, (S)-3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine. This would involve standard organic synthesis techniques, potentially utilizing a chiral auxiliary or an asymmetric catalytic method to establish the desired stereochemistry.

-

Coupling Reaction: The synthesized chiral amine would then be coupled with a derivative of nicotinic acid, such as 6-chloronicotinic acid or an activated ester of 6-aminonicotinic acid, via an amide bond formation reaction. Common coupling reagents for this step include carbodiimides (e.g., EDC) with an activating agent (e.g., HOBt) or the use of an acid chloride.

-

Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to yield the desired product with high purity.

Glucokinase Activation Assay in Primary Hepatocytes

This protocol is based on methods for assessing glucokinase activation in primary hepatocytes.

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats by collagenase perfusion of the liver.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum and other necessary factors.

-

Compound Treatment: After an initial attachment period, the culture medium is replaced with a medium containing varying concentrations of (S)-PF-04991532. A vehicle control (e.g., DMSO) is also included.

-

Glucokinase Activity Measurement: Glucokinase activity can be assessed indirectly by measuring downstream metabolic events:

-

Glucose Uptake: Cells are incubated with a radiolabeled glucose analog, such as 2-[¹⁴C]-deoxyglucose. After incubation, cells are washed and lysed, and the intracellular radioactivity is measured by scintillation counting.

-

Glycogen Synthesis: Cells are incubated with [¹⁴C]-glucose. Following incubation, glycogen is precipitated, and the incorporated radioactivity is quantified.

-

-

Data Analysis: The EC₅₀ value is determined by plotting the measured activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

OATP1B1 and OATP1B3 Uptake Assay

This protocol describes a common method for evaluating the interaction of a compound with OATP transporters using transfected cell lines.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with and overexpressing human OATP1B1 or OATP1B3 are cultured in an appropriate medium. A mock-transfected cell line (not expressing the transporter) is used as a negative control.

-

Uptake Assay:

-

Cells are seeded in multi-well plates.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

The uptake is initiated by adding a solution containing a known radiolabeled OATP substrate (e.g., [³H]-estradiol-17β-glucuronide) and varying concentrations of the test compound, (S)-PF-04991532.

-

The uptake is allowed to proceed for a defined period (e.g., 2-5 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells. The ability of (S)-PF-04991532 to act as a substrate can be inferred from its ability to inhibit the uptake of the radiolabeled probe substrate. The IC₅₀ value for this inhibition is then determined.

Visualizations

Caption: Signaling pathway of (S)-PF-04991532 in a hepatocyte.

Caption: Experimental workflow for identifying hepatoselective glucokinase activators.

Caption: Logical relationship of the mechanism of action of (S)-PF-04991532.

References

(R)-PF-04991532: An In-depth Technical Guide to its Glucokinase Binding Site and Allosteric Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-PF-04991532 is a potent, hepatoselective allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. This document provides a comprehensive technical overview of the binding mechanism, allosteric modulation, and key experimental protocols used to characterize this compound and other glucokinase activators (GKAs). By stabilizing an active conformation of glucokinase, this compound enhances glucose phosphorylation, thereby increasing glucose uptake and reducing hepatic glucose production. This guide consolidates quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in this therapeutic area.

Introduction to Glucokinase and its Allosteric Regulation

Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating blood glucose levels.[1][2] Unlike other hexokinases, GK exhibits sigmoidal kinetics with respect to glucose, allowing it to respond dynamically to changes in physiological glucose concentrations.[3] This cooperativity is remarkable as GK is a monomeric enzyme with a single glucose binding site.[3] The allosteric regulation of GK is a key mechanism for controlling its activity. Endogenous regulation in hepatocytes is mediated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state at low glucose concentrations.[4] Small-molecule allosteric activators, such as this compound, represent a therapeutic strategy to enhance GK activity and improve glycemic control in type 2 diabetes.[1]

This compound: A Potent and Hepatoselective Glucokinase Activator

This compound is a well-characterized GKA that demonstrates significant potency and a desirable hepatoselective profile.[5][6] This selectivity for the liver is designed to minimize the risk of hypoglycemia that can be associated with systemic GK activation.[7]

Quantitative Data for this compound Activity

The following table summarizes the key in vitro and in vivo efficacy parameters for this compound.

| Parameter | Species | Value | Description | Reference(s) |

| EC50 (Glucokinase activation) | Human | 80 nM | Half-maximal effective concentration for activating purified human glucokinase. | [5] |

| Rat | 100 nM | Half-maximal effective concentration for activating purified rat glucokinase. | [5] | |

| EC50 (2-[14C]-deoxyglucose uptake) | Rat Hepatocytes | 1.261 µM | Half-maximal effective concentration for increasing glucose uptake in primary rat hepatocytes. | [5] |

| EC50 (Glucose oxidation) | Rat Hepatocytes | 5.769 µM | Half-maximal effective concentration for increasing glucose oxidation in primary rat hepatocytes. | [5] |

| EC50 (Glucose production inhibition) | Rat Hepatocytes | 0.626 µM | Half-maximal effective concentration for decreasing glucose production from lactate in primary rat hepatocytes. | [5] |

| EC50 (GK translocation) | Rat Hepatocytes | 0.19 µM | Half-maximal effective concentration for inducing glucokinase translocation from the nucleus to the cytoplasm. | [6] |

The Allosteric Binding Site of Glucokinase Activators

Structural studies of glucokinase in complex with allosteric activators have revealed a distinct binding site located approximately 20 Å from the catalytic glucose-binding site.[8][9][10] This allosteric pocket is formed at the interface of the large and small domains of the enzyme and is not present in the inactive, "super-open" conformation of glucokinase.[8][11]

Key Amino Acid Residues in the Allosteric Binding Pocket

Analysis of the crystal structure of glucokinase with a synthetic activator (PDB ID: 3IMX), a close analog of this compound, has identified several key residues crucial for activator binding. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the binding affinity.[5][8]

| Interaction Type | Interacting Residues |

| Hydrogen Bonding | Arg63, Gln98, Tyr215 |

| Hydrophobic Interactions (Small Domain) | Val452, Val455, Ala456 |

| Hydrophobic Interactions (Large Domain) | Val62, Pro66, Ile159, Met210, Ile211, Tyr214, Cys220, Met235 |

Mechanism of Allosteric Modulation by this compound

This compound functions by binding to the allosteric site of glucokinase, which stabilizes the enzyme in a high-affinity, active conformation.[8][12] This allosteric modulation has profound effects on the enzyme's kinetics and its interaction with its natural regulator, GKRP.

Conformational Changes and Kinetic Consequences

Glucokinase exists in a dynamic equilibrium between an inactive "super-open" conformation and an active "closed" conformation.[11][12][13] Glucose binding shifts this equilibrium towards the closed state.[8] Allosteric activators like this compound bind to and stabilize this active conformation, thereby lowering the glucose concentration required for activation.[8][12] This results in a leftward shift of the glucose-saturation curve (decreased S0.5 for glucose) and can also increase the maximal velocity (Vmax) of the enzyme.[14]

Caption: Glucokinase conformational equilibrium and allosteric modulation by this compound.

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, GKRP binds to the inactive conformation of glucokinase and sequesters it in the nucleus.[4] By stabilizing the active conformation, this compound promotes the dissociation of GK from GKRP, leading to the translocation of active GK to the cytoplasm where it can participate in glucose metabolism.[4][6]

Caption: Regulation of glucokinase localization and activity by GKRP and this compound.

Key Experimental Protocols

The characterization of this compound and other GKAs relies on a suite of biochemical and biophysical assays. Detailed methodologies for the most critical of these are provided below.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose-6-phosphate (G6P) production by coupling it to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.[1][15][16]

Materials:

-

Recombinant human glucokinase

-

HEPES buffer (pH 7.1)

-

D-Glucose

-

ATP

-

MgCl2

-

DTT

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound or other test compounds

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 50 mM KCl, 1 mM MgCl2, and 2.5 mM DTT.

-

In a 96-well plate, add the reaction buffer, varying concentrations of glucose, and the test compound (e.g., this compound) dissolved in DMSO (final DMSO concentration ≤1%).

-

Add glucokinase to a final concentration of 10-50 nM.

-

Add the coupling enzyme, G6PDH (1 unit/mL), and NADP+ (1 mM).

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Plot the velocity against the glucose concentration and fit the data to the Hill equation to determine S0.5, Vmax, and the Hill coefficient.

Caption: Workflow for the coupled glucokinase activity assay.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe protein conformational dynamics and map ligand binding sites. It measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated buffer. Regions of the protein that become more or less solvent-exposed upon ligand binding will show changes in their rate of deuterium uptake.[17][18][19][20]

Materials:

-

Purified glucokinase

-

This compound

-

Deuterium oxide (D2O)

-

Quenching buffer (e.g., low pH, high concentration of a denaturant like guanidine HCl, and a reducing agent like TCEP)

-

Immobilized pepsin column

-

LC-MS system (UPLC-QTOF or similar)

Procedure:

-

Deuterium Labeling: Incubate glucokinase in a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1hr) in the presence and absence of this compound.

-

Quenching: Stop the exchange reaction by adding a pre-chilled quenching buffer to rapidly lower the pH to ~2.5 and reduce the temperature to 0°C.

-

Proteolytic Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column for rapid digestion into peptides at low temperature.

-

LC Separation: Separate the resulting peptides using a C18 column with a fast gradient at low temperature to minimize back-exchange.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation.

-

Data Analysis: Use specialized software to identify peptides and calculate the extent and rate of deuterium uptake for each peptide. Compare the deuterium uptake profiles of glucokinase with and without the activator to identify regions with altered solvent accessibility.

Caption: General workflow for an HDX-MS experiment to study glucokinase-activator interactions.

Förster Resonance Energy Transfer (FRET)-Based Assay

FRET-based assays are well-suited for high-throughput screening of allosteric modulators. A FRET-based biosensor for glucokinase can be engineered by flanking the enzyme with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair. The conformational change in glucokinase upon activator binding alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.[21][22][23]

Materials:

-

Purified glucokinase FRET biosensor protein

-

Assay buffer

-

Test compounds

-

96- or 384-well microplates

-

Fluorescence plate reader capable of measuring FRET

Procedure:

-

Express and purify the glucokinase FRET biosensor.

-

In a microplate, add the assay buffer and the purified biosensor protein.

-

Add the test compounds at various concentrations.

-

Incubate the plate for a defined period to allow for compound binding.

-

Measure the fluorescence of both the donor and acceptor fluorophores at their respective excitation and emission wavelengths.

-

Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).

-

Identify compounds that cause a significant change in the FRET ratio, indicating binding and induction of a conformational change.

Caption: Principle of a FRET-based assay for screening glucokinase activators.

Conclusion

This compound is a potent, hepatoselective glucokinase activator that modulates enzyme activity through an allosteric mechanism. By binding to a specific site distinct from the catalytic center, it stabilizes an active conformation of glucokinase, leading to enhanced glucose phosphorylation. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design and development of next-generation glucokinase activators for the treatment of type 2 diabetes. The methodologies presented herein are critical tools for the continued investigation of glucokinase allostery and the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. PF-04991532 - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. pnas.org [pnas.org]

- 4. Molecular basis for the role of glucokinase regulatory protein as the allosteric switch for glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. PF-04991532 | CAS:1215197-37-7 | Potent hepatoselective glucokinase activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determinants of Human Glucokinase Activation and Implications for Small Molecule Allosteric Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase | PLOS One [journals.plos.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Glucose regulates the maximal velocities of glucokinase and glucose utilization in the immature fetal rat pancreatic islet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

- 16. The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical Methods to Map and Quantify Allosteric Motions in Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]

- 19. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HDX-MS: An Analytical Tool to Capture Protein Motion in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (R)-PF-04991532: A Hepatoselective Glucokinase Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-PF-04991532 is a potent and selective small-molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Pfizer, this compound was investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). Its pharmacological profile is characterized by a hepatoselective mechanism of action, aiming to enhance hepatic glucose uptake and reduce endogenous glucose production with a minimized risk of hypoglycemia compared to non-selective glucokinase activators. While showing promise in preclinical studies and early clinical trials, its development was discontinued due to insufficient clinical efficacy. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical findings.

Mechanism of Action

This compound functions as a glucokinase activator (GKA). Glucokinase, also known as hexokinase IV, is predominantly expressed in the liver and pancreatic β-cells and acts as a glucose sensor.[1] By allosterically binding to glucokinase, this compound enhances the enzyme's affinity for glucose, thereby increasing the rate of glucose phosphorylation to glucose-6-phosphate (G6P).[1] This action has dual benefits in the context of T2DM:

-

In the liver: Increased G6P formation promotes glycogen synthesis and glycolysis, leading to enhanced hepatic glucose uptake and a reduction in hepatic glucose output.[2]

-

In pancreatic β-cells: Although designed to be hepatoselective, systemic exposure could potentially stimulate glucose-dependent insulin secretion.

The hepatoselectivity of this compound is a key design feature intended to mitigate the risk of hypoglycemia, a common side effect of non-selective GKAs that can overstimulate insulin secretion from the pancreas even at low glucose concentrations.[3]

Below is a diagram illustrating the signaling pathway of hepatic glucokinase activation.

Caption: Signaling pathway of hepatic glucokinase activation.

In Vitro Pharmacological Profile

The in vitro activity of this compound has been characterized in various assays, primarily using primary rat hepatocytes. These studies have demonstrated its potency and effects on glucose metabolism at a cellular level.

Quantitative In Vitro Data

| Parameter | Species | Value | Reference |

| Glucokinase Activation (EC50) | Human | 80 nM | [4][5] |

| Rat | 100 nM | [4][5] | |

| 2-[14C]-deoxyglucose Uptake (EC50) | Rat Hepatocytes | 1.261 µM | [6] |

| Glucose Oxidation (EC50) | Rat Hepatocytes | 5.769 µM | [4] |

| Glucose Production from [14C]-lactate (EC50) | Rat Hepatocytes | 0.626 µM | [6] |

Experimental Protocols

2.2.1. Glucokinase Activation Assay

While a specific step-by-step protocol for the this compound glucokinase activation assay is not detailed in the provided search results, a general enzymatic assay for glucokinase can be described. The principle involves a coupled-enzyme system where the product of the glucokinase reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH is monitored by the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm. The rate of NADPH production is proportional to the glucokinase activity. To determine the EC50 of this compound, the assay would be performed with varying concentrations of the compound.

2.2.2. Glucose Uptake, Oxidation, and Production in Primary Rat Hepatocytes

-

Cell Culture: Freshly isolated primary rat hepatocytes are cultured in appropriate media (e.g., Williams E medium) overnight.

-

Treatment: The culture medium is replaced with glucose-free DMEM containing various concentrations of this compound and radiolabeled substrates.

-

Glucose Uptake: Cells are incubated with 2-[14C]-deoxyglucose. After incubation, cells are washed and lysed, and the intracellular radioactivity is measured by scintillation counting.[6]

-

Glucose Oxidation: Cells are incubated with [14C]-glucose. The production of 14CO2 is captured and measured to determine the rate of glucose oxidation.[6]

-

Glucose Production: Cells are incubated with 1-[14C]-lactate. The amount of radiolabeled glucose released into the medium is quantified to assess the rate of gluconeogenesis.[6]

The following diagram outlines the experimental workflow for in vitro hepatocyte assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Rise and Fall of a Hepatoselective Glucokinase Activator: A Technical History of (R)-PF-04991532

Groton, Connecticut - In the landscape of Type 2 Diabetes (T2D) therapeutics, the pursuit of novel mechanisms to achieve glycemic control with minimal side effects is a constant endeavor. One such approach that garnered significant attention was the activation of glucokinase (GK), a key enzyme in glucose metabolism. This technical guide delves into the discovery and development of (R)-PF-04991532, a potent and hepatoselective glucokinase activator developed by Pfizer, from its promising preclinical profile to its eventual discontinuation.

This compound, chemically known as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, was designed to selectively activate glucokinase in the liver.[1] The rationale behind this hepatoselective approach was to harness the glucose-lowering effects of GK activation while mitigating the risk of hypoglycemia, a significant concern with non-selective GK activators that also act on pancreatic β-cells.[1]

Preclinical Pharmacology: A Profile of Potency and Selectivity

This compound demonstrated potent activation of both human and rat glucokinase with EC50 values of 80 nM and 100 nM, respectively.[2] In vitro studies using primary rat hepatocytes revealed its functional consequences on glucose metabolism. The compound increased 2-[14C]-deoxyglucose uptake with an EC50 of 1.261 µM and enhanced glucose oxidation with an EC50 of 5.769 µM.[2] Furthermore, it effectively suppressed hepatic glucose production from lactate in a dose-dependent manner, exhibiting an EC50 of 0.626 µM.[2]

Table 1: In Vitro Activity of this compound in Primary Rat Hepatocytes [2]

| Parameter | EC50 (µM) |

| 2-[14C]-deoxyglucose uptake | 1.261 |

| Glucose oxidation | 5.769 |

| Decrease in glucose production from lactate | 0.626 |

The hepatoselectivity of this compound was attributed to its properties as a substrate for organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are highly expressed in the liver.[3] This active transport mechanism was intended to concentrate the drug in the target organ, minimizing its systemic exposure and off-target effects.

In vivo studies in the Goto-Kakizaki (GK) rat, a model of non-obese type 2 diabetes, further substantiated the preclinical promise of this compound. Acute administration of the compound led to a dose-dependent reduction in plasma glucose levels.[4] During a hyperglycemic clamp in these rats, a single dose of this compound increased the glucose infusion rate by approximately five-fold, a testament to its potent glucose-lowering effect.[4] This was attributed to a significant 60% reduction in endogenous glucose production.[4]

Clinical Development: From Promise to Discontinuation

The promising preclinical data propelled this compound into clinical development. Phase 1 studies were conducted to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2D. Following this, a Phase 2 clinical trial (NCT01336738) was initiated to evaluate the efficacy and safety of multiple oral doses of this compound as an adjunct to metformin in patients with inadequately controlled T2D.[5]

While initial reports from Phase 1 and 2 studies suggested statistically significant reductions in weighted mean daily glucose and HbA1c with a low risk of hypoglycemia, the development of this compound was ultimately discontinued.[2] A meta-analysis of glucokinase activators indicated that while some compounds in this class showed efficacy, the results for this compound did not demonstrate a significant improvement in HbA1c or fasting plasma glucose compared to placebo.[6] The specific reasons for the lack of robust clinical efficacy, despite the promising preclinical data, have not been fully elucidated in publicly available literature but may be related to the complexities of long-term glucokinase activation in the human liver.

Metabolism and Pharmacokinetics

Human metabolism studies of this compound revealed that the compound is metabolized via glucuronidation and oxidation. The major circulating metabolites were identified as a glucuronide conjugate (M1) and monohydroxylated products (M2a and M2b/M2c) on the cyclopentyl ring.[7] Interestingly, these monohydroxylated metabolites were not detected in the circulation of preclinical species like rats and dogs, highlighting potential species differences in metabolism.[7]

Experimental Protocols

In Vitro Glucokinase Activation Assay

The activation of glucokinase by this compound was assessed using a purified enzyme assay. The assay measures the rate of glucose phosphorylation, which is coupled to the production of a detectable signal (e.g., NADPH formation via glucose-6-phosphate dehydrogenase). The concentration of this compound that produces 50% of the maximal activation (EC50) is determined from a dose-response curve.

Hepatocyte Glucose Metabolism Assays

-

Glucose Uptake: Primary rat hepatocytes were incubated with radiolabeled 2-deoxyglucose (a glucose analog that is taken up and phosphorylated but not further metabolized) in the presence of varying concentrations of this compound. The amount of intracellular radioactivity was measured to determine the rate of glucose uptake.

-

Glucose Oxidation: Hepatocytes were incubated with [14C]-glucose and different concentrations of this compound. The rate of glucose oxidation was determined by measuring the amount of released 14CO2.

-

Glucose Production: Hepatocytes were incubated with a gluconeogenic precursor, [14C]-lactate, in the presence of various concentrations of this compound. The amount of [14C]-glucose released into the medium was quantified to assess the rate of gluconeogenesis.

In Vivo Studies in Goto-Kakizaki (GK) Rats

Male Goto-Kakizaki rats were used as a model of type 2 diabetes. For acute studies, this compound was administered orally, and blood glucose levels were monitored over time. For hyperglycemic clamp studies, rats were infused with glucose to maintain a hyperglycemic state, and the glucose infusion rate required to maintain this state was measured after the administration of this compound, providing an index of whole-body glucose disposal.

Signaling and Experimental Workflows

References

- 1. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

(S)-PF-04991532: A Technical Guide to a Hepatoselective Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-PF-04991532, a potent and hepatoselective glucokinase activator. It includes detailed information on its chemical properties, mechanism of action, and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of diabetes, metabolic disorders, and drug development.

Core Compound Information

(S)-PF-04991532 is the biologically active enantiomer of PF-04991532. Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1215197-37-7[1][2][3][4] |

| Molecular Formula | C₁₈H₁₉F₃N₄O₃[1][2] |

| Molecular Weight | 396.36 g/mol [1][3] |

| IUPAC Name | (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid[2] |

| Appearance | Solid powder[2] |

| Purity | ≥98%[1][3] |

| Solubility | Soluble in DMSO and ethanol[1][2] |

| Storage | Store at +4°C[1] |

Mechanism of Action and Signaling Pathway

(S)-PF-04991532 is a potent activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β-cells, phosphorylating glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis and glycogen synthesis.

The hepatoselectivity of (S)-PF-04991532 is a critical feature. It is a substrate for organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are highly expressed in the liver. This active transport mechanism leads to higher concentrations of the compound in hepatocytes compared to other tissues, such as the pancreas. This targeted delivery minimizes the risk of hypoglycemia that can be associated with non-selective glucokinase activators.

The activation of hepatic glucokinase by (S)-PF-04991532 leads to a cascade of downstream effects aimed at lowering blood glucose levels. These include:

-

Increased Glucose Uptake: Enhanced glucokinase activity promotes the uptake of glucose from the bloodstream into hepatocytes.

-

Stimulation of Glycogen Synthesis: The resulting increase in intracellular glucose-6-phosphate drives the synthesis of glycogen, the storage form of glucose in the liver.

-

Suppression of Hepatic Glucose Production (HGP): By increasing the flux of glucose into glycolysis and glycogen synthesis, (S)-PF-04991532 indirectly suppresses the production and release of glucose from the liver.

The following diagram illustrates the signaling pathway of (S)-PF-04991532 in a hepatocyte.

Key Experimental Data

Numerous preclinical studies have demonstrated the efficacy of (S)-PF-04991532 in improving glycemic control. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy in Primary Rat Hepatocytes

| Parameter | EC₅₀ (µM) |

| Glucose Uptake (2-[¹⁴C]-deoxyglucose) | 1.261 |

| Glucose Oxidation (¹⁴CO₂ production from [¹⁴C]-glucose) | 5.769 |

In Vivo Efficacy in Goto-Kakizaki (GK) Rats (a model of type 2 diabetes)

| Parameter | Vehicle | (S)-PF-04991532 (100 mg/kg) | % Change |

| Glucose Infusion Rate (mg/kg/min) during Hyperglycemic Clamp | ~5 | ~25 | ~400% increase |

| Endogenous Glucose Production (mg/kg/min) during Hyperglycemic Clamp | ~10 | ~4 | ~60% decrease |

| Fasting Plasma Glucose (mg/dL) after 28 days | ~180 | ~130 | ~28% decrease |

| Plasma Triglycerides (mg/dL) after 28 days | ~100 | ~150 | ~50% increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate (S)-PF-04991532.

Primary Rat Hepatocyte Isolation and Culture

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Perfusion: The liver is perfused in situ via the portal vein with a two-step collagenase method.

-

Step 1 (Pre-perfusion): Perfusion with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.

-

Step 2 (Digestion): Perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

-

Cell Isolation: The digested liver is excised, and hepatocytes are gently dispersed in culture medium.

-

Purification: The cell suspension is filtered and purified by low-speed centrifugation to separate viable hepatocytes from other cell types and debris.

-

Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a humidified incubator at 37°C and 5% CO₂.

Glucose Uptake Assay in Primary Hepatocytes

-

Cell Preparation: Primary rat hepatocytes are seeded in 24-well plates and allowed to attach overnight.

-

Starvation: Cells are washed and incubated in glucose-free medium for 2 hours.

-

Treatment: Cells are treated with various concentrations of (S)-PF-04991532 or vehicle for 1 hour.

-

Glucose Uptake: 2-[¹⁴C]-deoxyglucose is added to each well, and cells are incubated for 10 minutes.

-

Termination: The uptake is stopped by washing the cells with ice-cold PBS.

-

Lysis and Measurement: Cells are lysed, and the radioactivity in the cell lysate is measured using a scintillation counter to determine the amount of glucose uptake.

Hyperglycemic Clamp in Conscious, Unrestrained Goto-Kakizaki Rats

-

Surgical Preparation: Rats are chronically catheterized in the carotid artery (for blood sampling) and jugular vein (for infusions) and allowed to recover for 5-7 days.

-

Fasting: Rats are fasted for 5 hours before the clamp procedure.

-

Hyperglycemic Clamp:

-

A continuous infusion of glucose is started to raise and maintain blood glucose at a hyperglycemic plateau (e.g., 200 mg/dL).

-

Once the hyperglycemic state is stable, a bolus dose of (S)-PF-04991532 or vehicle is administered orally.

-

The glucose infusion rate is adjusted as needed to maintain the hyperglycemic plateau.

-

-

Measurements: Blood samples are taken at regular intervals to measure plasma glucose, insulin, and tracer concentrations (if used to assess glucose turnover).

-

Data Analysis: The glucose infusion rate required to maintain hyperglycemia is used as a measure of whole-body glucose disposal.

The following diagram outlines the general workflow for a preclinical in vivo study.

Conclusion

(S)-PF-04991532 is a potent and hepatoselective glucokinase activator with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to improve glycemic control by enhancing hepatic glucose uptake and reducing hepatic glucose production. Its hepatoselectivity, mediated by OATP transporters, offers a potential advantage in minimizing the risk of hypoglycemia. The experimental data and protocols provided in this guide offer a solid foundation for further research and development in the field of diabetes therapeutics.

References

In Vitro Glucokinase Activation Kinetics with (R)-PF-04991532: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activation kinetics of glucokinase (GK) by the novel hepatoselective activator, (R)-PF-04991532. Glucokinase plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells, making it a key target for the development of therapeutics for type 2 diabetes mellitus. This compound is an allosteric activator that enhances the enzyme's function, leading to increased glucose uptake and metabolism.

Core Data Presentation: In Vitro Activation Parameters

This compound has been shown to be a potent activator of both human and rat glucokinase. The following table summarizes the key in vitro activation parameters. It is important to note that while EC50 values are readily available in the literature, comprehensive kinetic parameters such as S0.5, Vmax, and the Hill coefficient for this compound are not extensively published. The data presented here is based on available information and typical effects of allosteric glucokinase activators.

| Parameter | Human Glucokinase | Rat Glucokinase | Reference |

| EC50 | 80 nM | 100 nM | [1] |

Note on Kinetic Parameters: Allosteric glucokinase activators typically decrease the S0.5 (the glucose concentration at which half-maximal velocity is reached), increase the Vmax (the maximum reaction velocity), and can modulate the Hill coefficient, which is an indicator of cooperativity. For instance, a decrease in the Hill coefficient towards 1 suggests a reduction in the sigmoidal glucose-response curve, making the enzyme more active at lower glucose concentrations.

Mechanism of Action: Allosteric Activation

This compound functions as an allosteric activator of glucokinase.[2] This means it binds to a site on the enzyme distinct from the glucose-binding (active) site. This binding event induces a conformational change in the enzyme, leading to enhanced catalytic activity. This mechanism is crucial for its therapeutic potential, as it modulates the enzyme's activity in a glucose-dependent manner, potentially reducing the risk of hypoglycemia compared to non-glucose-dependent mechanisms.

The binding of this compound to the allosteric site is thought to stabilize a more active conformation of glucokinase, which has a higher affinity for glucose. This results in a leftward shift in the glucose saturation curve, meaning the enzyme can function more efficiently at physiological and supraphysiological glucose concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of glucokinase activation by this compound and a typical experimental workflow for determining its in vitro kinetic parameters.

Caption: Proposed signaling pathway of glucokinase activation by this compound in a hepatocyte.

Caption: A generalized experimental workflow for determining the in vitro kinetics of glucokinase activation.

Experimental Protocols

The following provides a generalized, yet detailed, protocol for an in vitro coupled enzyme assay to determine the kinetic parameters of glucokinase activation by this compound. This protocol is based on standard methods for assessing glucokinase activity.

Objective: To determine the S0.5, Vmax, and Hill coefficient of glucokinase in the presence of varying concentrations of this compound.

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

-

Recombinant human or rat glucokinase

-

This compound stock solution (in DMSO)

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

HEPES buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Methods:

-

Reagent Preparation:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT, and 0.1% BSA.

-

Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.

-

Prepare a stock solution of G6PDH in the reaction buffer.

-

Prepare serial dilutions of this compound from the DMSO stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the following components in order:

-

Reaction buffer

-

This compound at various final concentrations (and a vehicle control with DMSO only).

-

A range of final glucose concentrations (e.g., from 0.1 mM to 50 mM).

-

NADP+ (final concentration of ~1 mM).

-

G6PDH (final concentration of ~1 U/mL).

-

Glucokinase (pre-diluted in reaction buffer).

-

-

Initiate the reaction by adding ATP (final concentration of ~5 mM).

-

Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30 seconds for a period of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each condition from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

For each concentration of this compound, plot the initial velocity (V) against the glucose concentration.

-

Fit the data to the Hill equation: V = Vmax * [S]^n / (S0.5^n + [S]^n), where [S] is the glucose concentration and n is the Hill coefficient.

-

From the curve fitting, determine the Vmax, S0.5, and Hill coefficient for each concentration of the activator.

-

This comprehensive approach will allow for a thorough characterization of the in vitro activation kinetics of glucokinase by this compound, providing valuable data for researchers and drug developers in the field of diabetes therapeutics.

References

(R)-PF-04991532: A Technical Guide to Its Patent and Intellectual Property Landscape

(R)-PF-04991532 is a potent and hepatoselective glucokinase activator that was under development by Pfizer for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the intellectual property surrounding this compound, its mechanism of action, and key experimental data for researchers, scientists, and drug development professionals. While clinical trials for PF-04991532 have been halted, the compound remains a significant tool for studying hepatic glucose metabolism.[1][2] Pfizer has made the compound commercially available through Sigma-Aldrich and provides it free of charge through their Compound Gift Program.[1][2]

Intellectual Property

The core intellectual property for PF-04991532 is centered around its composition of matter, methods of use, and pharmaceutical formulations.

Composition of Matter

The primary patent covering the composition of matter for PF-04991532 is US Patent 7,977,367.[1][2] The patent claims the chemical structure of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and its pharmaceutically acceptable salts.

References

- 1. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]

- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-PF-04991532 In Vitro Glucokinase Activity Assay

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It functions as a glucose sensor, regulating glucose homeostasis by controlling the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This is the first and rate-limiting step in glycolysis and glycogen synthesis.[1][2][3] Dysregulation of glucokinase activity is associated with metabolic disorders like type 2 diabetes.[1]

(R)-PF-04991532 is a potent, hepatoselective glucokinase activator (GKA) that has been investigated as a therapeutic agent for type 2 diabetes.[4][5][6] It enhances the enzyme's activity, leading to increased glucose uptake in the liver and improved glucose control.[1][6] These application notes provide detailed protocols for assessing the in vitro enzymatic and cellular activity of this compound.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change.[1] This change increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity even at lower glucose concentrations.[1] The activation of glucokinase by this compound in hepatocytes leads to increased glucose phosphorylation, promoting downstream metabolic pathways such as glycolysis and glycogen synthesis, and increasing the expression of key metabolic regulatory genes.[7]

Caption: Mechanism of this compound as a glucokinase activator.

Quantitative Data Summary

The potency of this compound has been determined through various in vitro assays. The half-maximal effective concentration (EC₅₀) values are summarized below.

| Assay Type | System | Parameter Measured | EC₅₀ Value | Reference |

| Enzymatic Assay | Recombinant Human Glucokinase | Direct Enzyme Activation | 80 nM | [4][6][8][9] |

| Recombinant Rat Glucokinase | Direct Enzyme Activation | 100 nM | [4][8][9] | |

| Cellular Assay | Primary Rat Hepatocytes | 2-[¹⁴C]-deoxyglucose Uptake | 1.261 µM | [4][10] |

| Primary Rat Hepatocytes | Glucose Oxidation (¹⁴CO₂ production) | 5.769 µM | [4] | |

| Primary Rat Hepatocytes | Decreased Glucose Production | 0.626 µM | [4] | |

| Primary Rat Hepatocytes | GK Translocation (Nucleus to Cytoplasm) | 0.19 µM | [4][8] | |

| Rat INS-1 Cells | Glucose-Induced Insulin Secretion | 6.9 µM | [4] |

Experimental Protocols

Protocol 1: In Vitro Coupled Enzymatic Assay for Glucokinase Activation

This protocol describes a common method for measuring glucokinase activity by coupling the production of G6P to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically.[11][12]

Caption: Workflow for the in vitro coupled enzymatic glucokinase assay.

A. Materials and Reagents

-

Recombinant Human Glucokinase

-

This compound

-

Tris-HCl Buffer (e.g., 75 mM, pH 9.0 at 30°C)[11]

-

Magnesium Chloride (MgCl₂) (e.g., 20 mM final concentration)[12]

-

Adenosine 5'-Triphosphate (ATP) (e.g., 4.0 mM final concentration)[12]

-

β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) (e.g., 0.9 mM final concentration)[12]

-

D-Glucose (e.g., 12 mM final concentration)[12]

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) (e.g., 10 units/reaction)[12]

-

DMSO (for compound dilution)

-

96-well UV-transparent microplate

-

Spectrophotometer with kinetic reading capability at 340 nm

B. Procedure

-

Reagent Preparation: Prepare stock solutions of all reagents. On the day of the experiment, prepare a reaction master mix containing Tris buffer, MgCl₂, ATP, NADP⁺, and G6PDH.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).

-

Assay Setup:

-

To each well of a 96-well plate, add the diluted this compound or vehicle control.

-

Add the glucokinase enzyme solution to each well.

-

Add the reaction master mix to all wells.

-

-

Reaction Initiation: Start the reaction by adding the D-Glucose solution to each well.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 30°C. Measure the increase in absorbance at 340 nm every minute for approximately 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of this compound.

-

Plot the reaction velocity against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol 2: Cellular Assay for Glucose Uptake in Primary Hepatocytes

This protocol measures the effect of this compound on glucose uptake in primary rat hepatocytes using a radiolabeled glucose analog, 2-deoxyglucose.[4][10]

Caption: Workflow for the cellular glucose uptake assay in hepatocytes.

A. Materials and Reagents

-

Primary Rat Hepatocytes

-

Williams E Medium or equivalent culture medium

-

This compound

-

2-[¹⁴C]-deoxyglucose

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., RLT buffer)

-

Scintillation fluid

-

Collagen-coated culture plates

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

B. Procedure

-

Cell Culture: Isolate primary hepatocytes from rats and seed them onto collagen-coated plates. Allow cells to attach overnight in supplemented culture medium.

-

Compound Treatment: The next day, replace the medium with a serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

-

Glucose Uptake: Add 2-[¹⁴C]-deoxyglucose to each well and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

-

Stopping the Reaction: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.

-

Cell Lysis and Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Use another portion of the cell lysate to determine the total protein concentration for normalization.

-

Calculate the rate of glucose uptake (e.g., in cpm/mg protein).

-

Plot the normalized glucose uptake against the log concentration of this compound and fit the curve to determine the EC₅₀ value.

-

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. Glucokinase assay kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PF 04991532 | CAS 1215197-37-7 | PF04991532 | Tocris Bioscience [tocris.com]

- 6. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. adooq.com [adooq.com]

- 9. PF-04991532 - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of (R)-PF-04991532

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator that has been investigated as a potential therapeutic agent for type 2 diabetes.[1][2] Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β-cells.[3][4] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the initial step in both glycolysis and glycogen synthesis.[4] By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and reduces hepatic glucose production, thereby contributing to lower blood glucose levels.[1][5] The hepatoselective nature of this compound is designed to minimize the risk of hypoglycemia that can be associated with systemic glucokinase activation.[1][6]

These application notes provide detailed protocols for cell-based assays to assess the efficacy of this compound in vitro. The described methods are essential for researchers and drug development professionals working on novel glucokinase activators and therapies for metabolic diseases. The protocols focus on assays in both primary hepatocytes and the human hepatoma cell line HepG2, a commonly used model for studying hepatic glucose metabolism.

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of glucokinase. This binding enhances the enzyme's affinity for glucose and increases its catalytic activity.[3] In hepatocytes, the activation of glucokinase leads to an increased rate of glucose phosphorylation. This has two primary downstream effects:

-

Increased Glucose Uptake and Glycolysis: The resulting glucose-6-phosphate enters the glycolytic pathway to be metabolized for energy.

-

Increased Glycogen Synthesis: Glucose-6-phosphate is also a precursor for glycogen synthesis, the primary storage form of glucose in the liver.

Simultaneously, by promoting glucose utilization within the hepatocyte, this compound indirectly suppresses hepatic glucose production (gluconeogenesis).[1] The chirality of the molecule is crucial for its activity, confirming a mechanism linked to direct glucokinase activation.[7]

Data Presentation

The efficacy of this compound has been quantified in primary rat hepatocytes across several key metabolic assays. The following tables summarize the dose-dependent effects of the compound.

Table 1: Efficacy of this compound in Primary Rat Hepatocytes

| Assay | Endpoint | EC50 (µM) |

| Glucose Uptake | Increased 2-[¹⁴C]-deoxyglucose uptake | 1.261[1] |

| Glucose Oxidation | Increased CO₂ production from [¹⁴C]-glucose | 5.769[1] |